molecular formula C46H80O2 B1675498 Lupenyl palmitate CAS No. 32214-80-5

Lupenyl palmitate

Cat. No. B1675498
CAS RN: 32214-80-5
M. Wt: 665.1 g/mol
InChI Key: BWXDHBQGBNPJMN-VBHWJLTNSA-N
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Description

Lupenyl palmitate is a natural product found in Balanophora indica, Fagonia mollis, and other organisms . It belongs to the class of compounds known as pentacyclic lupane-type triterpenes . The molecular formula of Lupenyl palmitate is C46H80O2 .


Synthesis Analysis

The synthesis of Lupenyl palmitate and similar triterpenes typically involves the generation of a C5 unit like isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) . The terpene synthases are responsible for the synthesis of terpenes .


Molecular Structure Analysis

The IUPAC name of Lupenyl palmitate is [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate . The molecular weight is 665.1 g/mol .


Physical And Chemical Properties Analysis

The exact mass of Lupenyl palmitate is 664.62 . The computed XLogP3-AA is 17.8 . The compound has a hydrogen bond donor count of 0 .

Scientific Research Applications

Triterpene Esters in Plant Constituents

Lupenyl palmitate, a compound found in various plants, contributes to the diverse chemical constituents that define plant properties. For instance, in a study of Phyllanthus watsonii, lupenyl palmitate was identified among other compounds, highlighting its role in the plant's chemical makeup (Matsunaga et al., 1992). Similarly, research on Poacynum hendersonii and Poacynum pictum revealed lupenyl palmitate as one of their significant constituents (Yun-feng & Si-yuan, 2006); (Shi-zhong, 2009).

Anti-Inflammatory Properties

Lupenyl palmitate has been studied for its potential anti-inflammatory effects. In an investigation involving Leptadenia hastata latex, lupenyl palmitate was identified as a key anti-inflammatory constituent (Nikièma et al., 2001). Another study on the inhibition of serine proteases by anti-inflammatory triterpenoids noted the role of lupeol palmitate, a closely related compound, in selective protease inhibition (Rajič et al., 2000).

Cytotoxic Activities

The cytotoxic potential of lupenyl palmitate and similar compounds has been a subject of interest in cancer research. For example, a study on Clerodendrum glabrum noted the cytotoxic effect of lupeol-3-palmitate against triple negative breast cancer cells (Teclegeorgish et al., 2020). Another research on Saussurea phyllocephala reported the isolation of triterpenoids, including lupenyl palmitate derivatives, which showed significant cytotoxic activities against various tumor cell lines (Hu et al., 2014).

Future Directions

Lupeol, a similar compound to Lupenyl palmitate, has shown beneficial pharmacological activities including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic and anti-mutagenic effects . It might be a valuable and potential lead compound to develop as anti-inflammatory, anti-diabetic, hepatoprotective and anticancer drugs . Similar future directions could be applicable for Lupenyl palmitate, but more research is needed to confirm this.

properties

IUPAC Name

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDHBQGBNPJMN-VBHWJLTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954056
Record name Lup-20(29)-en-3-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupeol palmitate

CAS RN

32214-80-5
Record name Lupeol palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32214-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lupenyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lup-20(29)-en-3-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
M Ali, S Sultana - Journal of Pharmacognosy and Phytochemistry, 2016 - phytojournal.com
… diolide, 3) and dilup-20 (29)-enyl labd-7′′-en-19′′,20′′-dioate (dilupenyl labdandioate, 4) along with the known compounds 1-hexacosanol (1) and lupenyl palmitate (2). The …
Number of citations: 2 www.phytojournal.com
QY Li, W Wang, LH Li, WJ Wang - Biochemical Systematics and Ecology, 2021 - Elsevier
… Importantly, three types of abundant components: (3β)-urs-12-en-3-yl stearate (0.33 g/kg, ursane type), (3β)-olean-12-en-3-yl stearate (0.17 g/kg, oleanane type), and lupenyl palmitate (…
Number of citations: 5 www.sciencedirect.com
JP Chávez, ID Dos Santos, FG Cruz, JM David - Phytochemistry, 1996 - Elsevier
… coca [3] but neither 6 nor 7 (lupenyl palmitate and lupenyl acetate, respectively), have been isolated from the Erythroxylaceae. … Lupenyl palmitate. White wax. 13C NMR …
Number of citations: 55 www.sciencedirect.com
S Matsunaga, R Tanaka, Y Takaoka, Y In, T Ishida… - Phytochemistry, 1992 - Elsevier
… new unsaturated nor-triterpenes were isolated together with lupenyl palmitate, friedelin, epifriedelanol, glochidone, glochidonol, lupeol, lup-20(29)-en-1/?,3/%diol, sitosterol and …
Number of citations: 13 www.sciencedirect.com
C Mutai, D Abatis, C Vagias, D Moreau, C Roussakis… - Molecules, 2007 - mdpi.com
… The isolation of the triterpenes acacigenin B [11], lupeol, lupenone, lupenyl palmitate and lupenyl cinnamate [12] has also been reported. Several triterpenoids, related to the above …
Number of citations: 43 www.mdpi.com
FBM Pereira, FMJ Domingues, AMS Silva - Natural Product Letters, 1996 - Taylor & Francis
From the leaves, flowers and seeds of A. dealbata four lupene type triterpenes, lupenone, lupeol, lupenyl palpimate and lupenyl cinnamate, not previously reported in this genus, have …
Number of citations: 36 www.tandfonline.com
C Ya-Ping, W Shu-Lin, S Yun-Heng, WU Zhi-Jun - Guihaia, 2014 - search.ebscohost.com
To investigate the chemical constituents of Ainsliaea glabra, several chromatographies including Silica gel column chromatography and Sephadex LH-20 gel column chromatography …
Number of citations: 0 search.ebscohost.com
I Wahlberg, K Karlsson, CR Enzell - Acta Chem. Scand, 1972 - actachemscand.org
… was separated by chromatography on AgN03-impregnated silica gel (light petroleum-isopropyl ether) into four constituents, identified as a-amyrin palmitate l (0.4 g), lupenyl palmitate 1 (…
Number of citations: 25 actachemscand.org
S Ramasamy, N Abdul Wahab, N Zainal Abidin… - PLoS …, 2012 - journals.plos.org
Phyllanthus watsonii Airy Shaw is an endemic plant found in Peninsular Malaysia. Although there are numerous reports on the anti cancer properties of other Phyllanthus species, …
Number of citations: 66 journals.plos.org
SS Amarasiri, AP Attanayake… - Drug and Chemical …, 2023 - Taylor & Francis
… Some phytoconstituents have been isolated from AF such as lupenyl palmitate, 1-hexacosanol, furanosesquaterpene diolide, aspfalcolide, and eupalitin. However, potential bioactivities …
Number of citations: 5 www.tandfonline.com

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